molecular formula C29H28N4O4S B2993285 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 897832-90-5

5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2993285
CAS No.: 897832-90-5
M. Wt: 528.63
InChI Key: QAMKSILVUGBOLH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, including calcium channel modulation and anticancer activity . Its structure features:

  • A 5-cyano group at position 5, enhancing electron-withdrawing effects and stabilizing the dihydropyridine ring.
  • N-(2-methoxyphenyl) substitution on the carboxamide moiety, which may improve lipophilicity and receptor binding .
  • 5-methylfuran-2-yl at position 4, contributing to π-π stacking interactions in biological systems.

Synthetic routes involve multi-step coupling reactions, as seen in analogous compounds (e.g., diazonium salt coupling for hydrazinylidene intermediates) . Applications are hypothesized to align with structurally related 1,4-DHPs, such as kinase inhibition or antiproliferative effects .

Properties

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-17-9-5-6-10-21(17)32-25(34)16-38-29-20(15-30)27(24-14-13-18(2)37-24)26(19(3)31-29)28(35)33-22-11-7-8-12-23(22)36-4/h5-14,27,31H,16H2,1-4H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKSILVUGBOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(O4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C29H28N4O4S
  • Molecular Weight : 528.6 g/mol
  • CAS Number : 897832-90-5

Structural Features

The compound features multiple functional groups, including a cyano group, a methoxyphenyl moiety, and a sulfanyl group, which contribute to its unique properties and biological activities. The structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that the biological activity of this compound may involve modulation of enzyme activities and receptor interactions. Specifically, it has been shown to interact with enzymes involved in metabolic pathways relevant to various diseases. The proposed mechanism likely involves binding to specific sites on these enzymes or receptors, thereby altering their activity and leading to therapeutic effects.

Therapeutic Potential

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Effects : There is evidence indicating that it may possess antimicrobial properties, potentially effective against a range of pathogens.
  • Neurological Applications : Given its structural similarities to known acetylcholinesterase inhibitors, it may have potential in treating neurodegenerative diseases like Alzheimer’s.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study 1 Investigated the anticancer properties in vitro, showing significant inhibition of cell proliferation in various cancer cell lines.
Study 2 Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.
Study 3 Assessed neuroprotective effects in animal models of neurodegeneration, indicating potential benefits in cognitive function preservation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs (Table 1) highlight modifications influencing physicochemical and biological properties:

Compound ID Position 4 Substituent Position 6 Substituent Position 3 Carboxamide Substituent Key Functional Differences
Target Compound 5-methylfuran-2-yl {2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl N-(2-methoxyphenyl) Optimized lipophilicity and H-bonding
AZ257 2-furyl {2-(4-bromophenyl)-2-oxoethyl}sulfanyl N-(2-methoxyphenyl) Bromine enhances halogen bonding
AZ420 2-furyl {2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl N-(2-methoxyphenyl) 3-methoxy group alters electronic effects
Compound 13a - - N-(4-sulfamoylphenyl) Sulfonamide boosts solubility
PubChem Analog 2-furyl prop-2-en-1-ylsulfanyl N-(2-methoxyphenyl) Allyl sulfide increases reactivity

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s melting point is unreported, but analogs like 13a (mp 288°C) and 13b (mp 274°C) suggest high thermal stability due to hydrogen-bonding networks .
  • Spectral Data :
    • IR : The target compound’s nitrile (C≡N, ~2214 cm⁻¹) and carbonyl (C=O, ~1664 cm⁻¹) stretches align with 13a/b, confirming conserved functional groups .
    • ¹H-NMR : Methoxy resonances (δ ~3.77 ppm in 13b) and aromatic protons (δ 7.00–7.92 ppm) mirror substituent environments in the target compound .

Q & A

Q. What synthetic methodologies are commonly employed for the synthesis of this compound?

The compound is synthesized via multistep reactions involving substituted aryl/heteroaryl amines and cyanoacetate derivatives. Key methods include:

  • Neat reactions : Solvent-free stirring at room temperature for intermediates.
  • Microwave-assisted synthesis : Using catalysts like aluminum oxide and cyclohexanone to accelerate cyclization steps .
  • Fusion techniques : High-temperature solvent-free reactions for ring closure in dihydropyridine formation . Structural analogs (e.g., 1,4-dihydropyridines in and ) highlight the importance of thioether linkages and furan substituents, synthesized via nucleophilic substitution or thiol-alkylation reactions .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopic techniques : NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry. For example, ¹H NMR can resolve methoxyphenyl and methylfuran protons .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding networks (e.g., analogs in ) .

Q. What structural features influence its reactivity and stability?

  • The 1,4-dihydropyridine core is redox-sensitive, requiring inert atmospheres during synthesis to prevent oxidation .
  • Thioether linkages enhance metabolic stability but may require protecting groups during functionalization .
  • Methoxy and methylfuran groups impact solubility; lipophilic substituents necessitate polar aprotic solvents (e.g., DMF) for reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Factor screening : Variables like temperature, catalyst loading (e.g., aluminum oxide), and solvent polarity are tested using fractional factorial designs. For example, microwave power and irradiation time significantly affect cyclization efficiency .
  • Response surface modeling : Predicts optimal conditions (e.g., 120°C, 20 min microwave irradiation) to maximize yield while minimizing byproducts .
  • Validation : Confirm reproducibility via triplicate runs and HPLC purity checks (>95%) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Docking studies : Map interactions with target proteins (e.g., calcium channels for dihydropyridines) using software like AutoDock. Substituent modifications (e.g., methoxyphenyl vs. bromophenyl in ) are modeled to assess binding affinity .
  • QSAR models : Correlate electronic parameters (Hammett σ) of substituents with biological activity. For example, electron-withdrawing groups on the phenyl ring enhance target engagement .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Dynamic NMR analysis : Detect conformational flexibility (e.g., hindered rotation in thioether linkages) causing signal splitting .
  • Comparative crystallography : Resolve ambiguous NOEs or coupling constants by comparing with X-ray structures of analogs (e.g., ) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace connectivity in complex spectra .

Q. What methodologies assess solvent effects on reaction pathways?

  • Kinetic profiling : Monitor reaction rates in polar (DMF) vs. nonpolar (toluene) solvents to identify nucleophilic vs. radical mechanisms.
  • Green chemistry metrics : Solvent choice impacts E-factor; water or ethanol may reduce waste but require phase-transfer catalysts .

Q. How to design analogs for probing SAR without compromising stability?

  • Isosteric replacements : Substitute the methylfuran with thiophene ( ) or pyridine rings to balance lipophilicity and metabolic stability .
  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) for amine functionalities during thioether formation .
  • In vitro assays : Test analogs in hepatic microsomes to prioritize derivatives with extended half-lives .

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